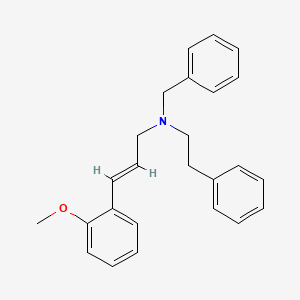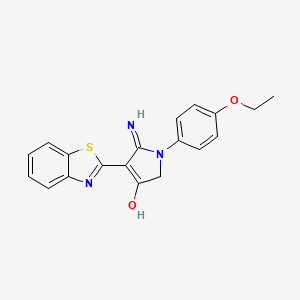![molecular formula C14H15N5O B6043357 3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)
3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the triazolopyrimidine family, which has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is not fully understood, but it has been proposed to act on various cellular pathways. One proposed mechanism is the inhibition of DNA synthesis, which can lead to cell death in cancer cells. Another proposed mechanism is the inhibition of protein synthesis, which can prevent the replication of viruses.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and viruses. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to exhibit a wide range of biological activities, making it a versatile tool in scientific research. However, one limitation of using this compound is its potential toxicity, which may require careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the scientific research of 3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. One potential direction is the investigation of its potential therapeutic applications in the treatment of cancer, infectious diseases, and neurological disorders. Another direction is the study of its mechanism of action and cellular pathways, which may provide insight into its biological activities. Additionally, further research is needed to determine the safety and toxicity of this compound, particularly in vivo studies.
Métodos De Síntesis
The synthesis of 3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with benzyl bromide and propylamine to yield the final compound. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
Aplicaciones Científicas De Investigación
3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been found to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. Several research studies have investigated the potential of this compound in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Propiedades
IUPAC Name |
3-benzyl-5-propyl-6H-triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-2-6-11-15-13-12(14(20)16-11)17-18-19(13)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSGFGQPWZSMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=O)N1)N=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6043275.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B6043285.png)





![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
![4-(6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6043332.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)

![3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)

